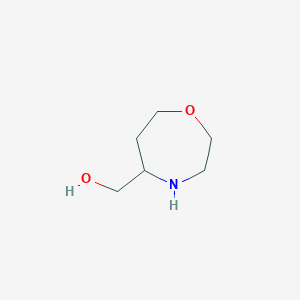

(1,4-Oxazepan-5-yl)methanol

CAS No.:

Cat. No.: VC18178009

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO2 |

|---|---|

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 1,4-oxazepan-5-ylmethanol |

| Standard InChI | InChI=1S/C6H13NO2/c8-5-6-1-3-9-4-2-7-6/h6-8H,1-5H2 |

| Standard InChI Key | HUPFJWFGYHJGTN-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCNC1CO |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The compound’s structure consists of a seven-membered 1,4-oxazepane ring, which integrates both oxygen and nitrogen heteroatoms. The hydroxymethyl group (-CH₂OH) at the 5-position introduces polarity and hydrogen-bonding capability. Key structural features include:

The SMILES notation C1COCCNC1CO and InChIKey HUPFJWFGYHJGTN-UHFFFAOYSA-N provide unambiguous representations for database searches.

Table 1: Molecular Properties of (1,4-Oxazepan-5-yl)methanol

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 1,4-oxazepan-5-ylmethanol |

| SMILES | C1COCCNC1CO |

| InChIKey | HUPFJWFGYHJGTN-UHFFFAOYSA-N |

Synthesis and Derivatives

Parent Compound Synthesis

Patent WO2012046882A1 outlines methods for synthesizing 1,4-oxazepane derivatives, typically involving ring-closing reactions. For example:

-

Cyclization: Reacting γ-amino alcohols with carbonyl compounds under acidic conditions.

-

Functionalization: Introducing substituents via nucleophilic substitution or reductive amination.

Hydrochloride Salt

The hydrochloride derivative (CAS 2260937-50-4) is commercially available as a white crystalline solid . Its synthesis involves treating the parent compound with hydrochloric acid, yielding a salt with improved solubility and stability .

Table 2: Properties of (1,4-Oxazepan-5-yl)methanol Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.63 g/mol |

| CAS Number | 2260937-50-4 |

| Price (50 mg) | 1,786.00 € |

Applications in Drug Discovery

Scaffold for Bioactive Molecules

The compound’s rigid oxazepane core and functionalizable alcohol group make it a valuable scaffold. Key applications include:

-

Kinase Inhibitors: Modulating enzymatic activity through hydrogen bonding with the alcohol group .

-

GPCR Targeting: Structural mimicry of natural ligands for G protein-coupled receptors .

Case Study: Anticancer Derivatives

In WO2012046882A1 , researchers synthesized sulfonamide derivatives of 1,4-oxazepane, demonstrating antiproliferative effects in vitro. For instance, a derivative with a 3,4-dichlorophenyl group showed IC₅₀ values below 10 μM in breast cancer cell lines .

Physicochemical Properties and Stability

Solubility and LogP

The parent compound’s LogP (estimated at -0.82) suggests moderate hydrophilicity, while the hydrochloride salt’s ionic nature enhances aqueous solubility . Stability studies indicate decomposition above 200°C, necessitating storage at -20°C for long-term preservation .

Spectroscopic Data

-

IR Spectroscopy: Strong O-H stretch (~3300 cm⁻¹) and C-O-C asymmetric stretch (~1100 cm⁻¹) .

-

NMR: Distinct signals for the oxazepane ring protons (δ 3.4–4.1 ppm) and hydroxymethyl group (δ 3.7 ppm) .

Future Directions

Computational Modeling

Molecular dynamics simulations could predict binding affinities for target proteins, guiding the design of high-affinity derivatives.

Expanding Synthetic Libraries

Incorporating fluorine or heteroaromatic groups may enhance bioavailability and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume